2-Myristyldipalmitin

Description

Properties

IUPAC Name |

(3-hexadecanoyloxy-2-tetradecanoyloxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-29-32-35-38-41-47(50)53-44-46(55-49(52)43-40-37-34-31-26-21-18-15-12-9-6-3)45-54-48(51)42-39-36-33-30-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQZMMPMMBEIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H94O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(16:0/14:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Myristyldipalmitin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Myristyldipalmitin, a mixed-acid triglyceride, holds significant interest within the realms of lipid chemistry, materials science, and pharmaceutical sciences. Its specific chemical structure, characterized by a myristoyl group at the sn-2 position and two palmitoyl (B13399708) groups at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, imparts distinct physicochemical properties. This technical guide provides a comprehensive overview of the chemical structure, and physical and chemical properties of this compound. Detailed experimental protocols for its characterization using state-of-the-art analytical techniques are presented, alongside a structured summary of its quantitative data. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and similar lipid molecules.

Chemical Identity and Structure

This compound is systematically named 1,3-dipalmitoyl-2-myristoyl-glycerol. It is a saturated triglyceride, meaning the fatty acid chains contain no double bonds. The unique arrangement of the shorter myristic acid chain between two longer palmitic acid chains influences its crystalline packing and, consequently, its physical properties.

Synonyms: 1,3-Dipalmitin-2-Myristin, TG(16:0/14:0/16:0)

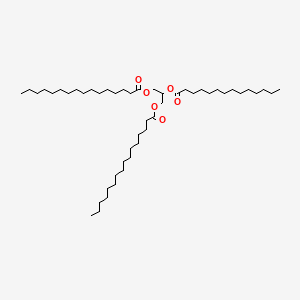

The chemical structure of this compound is visualized in the following diagram:

Physicochemical Properties

The properties of this compound are summarized in the table below. It is a crystalline solid at room temperature and is soluble in organic solvents like chloroform (B151607).[1]

| Property | Value | Reference |

| Molecular Formula | C₄₉H₉₄O₆ | [1] |

| Molar Mass | 779.27 g/mol | [2] |

| CAS Number | 56599-89-4 | [1] |

| Appearance | White or white-like solid | [2] |

| Melting Point | Dependent on polymorphic form; estimated to be in the range of other mixed-acid saturated triglycerides. | |

| Boiling Point | 741.4 ± 27.0 °C (Predicted) | |

| Density | 0.918 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in chloroform (10 mg/ml); insoluble in water at ordinary temperatures, but miscible with organic solvents such as alcohols and esters. |

Polymorphism

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of mixed-acid triglycerides involves a multi-step process:

-

Protection of Glycerol: The sn-2 hydroxyl group of glycerol is protected.

-

Esterification at sn-1 and sn-3: The protected glycerol is reacted with two equivalents of palmitoyl chloride in the presence of a base (e.g., pyridine) to form 1,3-dipalmitoyl-2-protected-glycerol.

-

Deprotection: The protecting group at the sn-2 position is removed to yield 1,3-dipalmitoylglycerol.

-

Esterification at sn-2: The 1,3-dipalmitoylglycerol is then reacted with myristoyl chloride to form this compound.

-

Purification: The final product is purified using techniques such as column chromatography to achieve high purity (>98%).

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions, including melting points and polymorphic transitions, of this compound.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound into an aluminum DSC pan.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).

-

Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its final melting point (e.g., 80°C) to observe the melting of different polymorphic forms.

-

Hold at the high temperature for a few minutes to erase thermal history.

-

Cool the sample at a controlled rate (e.g., 5°C/min) back to the initial temperature to observe crystallization behavior.

-

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the melting of different polymorphs (α, β', β) and exothermic peaks corresponding to crystallization.

Characterization by X-ray Diffraction (XRD)

XRD is employed to identify the crystalline structure (polymorphic form) of this compound.

-

Sample Preparation: The solid sample is mounted on a sample holder.

-

Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is typically used.

-

Data Collection: The sample is scanned over a range of 2θ angles, typically from 2° to 40°.

-

Data Analysis: The resulting diffraction pattern will show characteristic peaks. The short spacings (wide-angle region) are indicative of the sub-cell packing of the fatty acid chains and are used to identify the polymorphic form (e.g., a single strong peak around 4.15 Å for the α form, multiple peaks for β' and β forms). The long spacings (small-angle region) provide information about the lamellar stacking of the molecules.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

-

Sample Preparation: Dissolve a small amount of the purified sample in a deuterated solvent, such as deuterated chloroform (CDCl₃).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis:

-

¹H NMR: The spectrum will show characteristic signals for the glycerol backbone protons and the protons of the palmitoyl and myristoyl acyl chains. The integration of the signals can be used to confirm the ratio of the different fatty acids.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the ester groups and the carbons of the glycerol backbone and the acyl chains, confirming the positions of the different fatty acids.

-

Characterization by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the fatty acid composition of this compound.

-

Sample Preparation: The sample is dissolved in an appropriate solvent and introduced into the mass spectrometer, often via a chromatographic system like GC or LC.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis: The spectrum will show a molecular ion peak corresponding to the mass of this compound. Fragmentation analysis (MS/MS) can be performed to confirm the loss of the individual fatty acid chains (palmitic and myristic acid), further verifying the structure.

Applications in Research and Drug Development

This compound serves as a model compound for studying the physical chemistry of mixed-acid triglycerides, which are major components of natural fats and oils. In the pharmaceutical industry, triglycerides are used as excipients in various formulations. The specific melting behavior and crystalline structure of this compound could be leveraged in the development of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for controlled drug delivery applications. Its defined structure also makes it a valuable standard for the analytical characterization of complex lipid mixtures.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and physicochemical properties of this compound. The presented experimental protocols offer a framework for the synthesis and comprehensive characterization of this mixed-acid triglyceride. A thorough understanding of its properties is essential for its application in fundamental lipid research and in the development of advanced drug delivery systems. Further research to experimentally determine the precise melting points of its various polymorphs will be invaluable to the scientific community.

References

An In-Depth Technical Guide to 2-Myristyldipalmitin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Myristyldipalmitin, a mixed-acid triglyceride, holds significant interest within the realms of lipid chemistry, materials science, and pharmaceutical sciences. Its specific chemical structure, characterized by a myristoyl group at the sn-2 position and two palmitoyl (B13399708) groups at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, imparts distinct physicochemical properties. This technical guide provides a comprehensive overview of the chemical structure, and physical and chemical properties of this compound. Detailed experimental protocols for its characterization using state-of-the-art analytical techniques are presented, alongside a structured summary of its quantitative data. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and similar lipid molecules.

Chemical Identity and Structure

This compound is systematically named 1,3-dipalmitoyl-2-myristoyl-glycerol. It is a saturated triglyceride, meaning the fatty acid chains contain no double bonds. The unique arrangement of the shorter myristic acid chain between two longer palmitic acid chains influences its crystalline packing and, consequently, its physical properties.

Synonyms: 1,3-Dipalmitin-2-Myristin, TG(16:0/14:0/16:0)

The chemical structure of this compound is visualized in the following diagram:

Physicochemical Properties

The properties of this compound are summarized in the table below. It is a crystalline solid at room temperature and is soluble in organic solvents like chloroform (B151607).[1]

| Property | Value | Reference |

| Molecular Formula | C₄₉H₉₄O₆ | [1] |

| Molar Mass | 779.27 g/mol | [2] |

| CAS Number | 56599-89-4 | [1] |

| Appearance | White or white-like solid | [2] |

| Melting Point | Dependent on polymorphic form; estimated to be in the range of other mixed-acid saturated triglycerides. | |

| Boiling Point | 741.4 ± 27.0 °C (Predicted) | |

| Density | 0.918 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in chloroform (10 mg/ml); insoluble in water at ordinary temperatures, but miscible with organic solvents such as alcohols and esters. |

Polymorphism

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of mixed-acid triglycerides involves a multi-step process:

-

Protection of Glycerol: The sn-2 hydroxyl group of glycerol is protected.

-

Esterification at sn-1 and sn-3: The protected glycerol is reacted with two equivalents of palmitoyl chloride in the presence of a base (e.g., pyridine) to form 1,3-dipalmitoyl-2-protected-glycerol.

-

Deprotection: The protecting group at the sn-2 position is removed to yield 1,3-dipalmitoylglycerol.

-

Esterification at sn-2: The 1,3-dipalmitoylglycerol is then reacted with myristoyl chloride to form this compound.

-

Purification: The final product is purified using techniques such as column chromatography to achieve high purity (>98%).

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions, including melting points and polymorphic transitions, of this compound.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound into an aluminum DSC pan.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).

-

Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its final melting point (e.g., 80°C) to observe the melting of different polymorphic forms.

-

Hold at the high temperature for a few minutes to erase thermal history.

-

Cool the sample at a controlled rate (e.g., 5°C/min) back to the initial temperature to observe crystallization behavior.

-

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the melting of different polymorphs (α, β', β) and exothermic peaks corresponding to crystallization.

Characterization by X-ray Diffraction (XRD)

XRD is employed to identify the crystalline structure (polymorphic form) of this compound.

-

Sample Preparation: The solid sample is mounted on a sample holder.

-

Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is typically used.

-

Data Collection: The sample is scanned over a range of 2θ angles, typically from 2° to 40°.

-

Data Analysis: The resulting diffraction pattern will show characteristic peaks. The short spacings (wide-angle region) are indicative of the sub-cell packing of the fatty acid chains and are used to identify the polymorphic form (e.g., a single strong peak around 4.15 Å for the α form, multiple peaks for β' and β forms). The long spacings (small-angle region) provide information about the lamellar stacking of the molecules.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

-

Sample Preparation: Dissolve a small amount of the purified sample in a deuterated solvent, such as deuterated chloroform (CDCl₃).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis:

-

¹H NMR: The spectrum will show characteristic signals for the glycerol backbone protons and the protons of the palmitoyl and myristoyl acyl chains. The integration of the signals can be used to confirm the ratio of the different fatty acids.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the ester groups and the carbons of the glycerol backbone and the acyl chains, confirming the positions of the different fatty acids.

-

Characterization by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the fatty acid composition of this compound.

-

Sample Preparation: The sample is dissolved in an appropriate solvent and introduced into the mass spectrometer, often via a chromatographic system like GC or LC.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis: The spectrum will show a molecular ion peak corresponding to the mass of this compound. Fragmentation analysis (MS/MS) can be performed to confirm the loss of the individual fatty acid chains (palmitic and myristic acid), further verifying the structure.

Applications in Research and Drug Development

This compound serves as a model compound for studying the physical chemistry of mixed-acid triglycerides, which are major components of natural fats and oils. In the pharmaceutical industry, triglycerides are used as excipients in various formulations. The specific melting behavior and crystalline structure of this compound could be leveraged in the development of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for controlled drug delivery applications. Its defined structure also makes it a valuable standard for the analytical characterization of complex lipid mixtures.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and physicochemical properties of this compound. The presented experimental protocols offer a framework for the synthesis and comprehensive characterization of this mixed-acid triglyceride. A thorough understanding of its properties is essential for its application in fundamental lipid research and in the development of advanced drug delivery systems. Further research to experimentally determine the precise melting points of its various polymorphs will be invaluable to the scientific community.

References

An In-Depth Technical Guide to 2-Myristyldipalmitin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Myristyldipalmitin, a mixed-acid triglyceride, holds significant interest within the realms of lipid chemistry, materials science, and pharmaceutical sciences. Its specific chemical structure, characterized by a myristoyl group at the sn-2 position and two palmitoyl groups at the sn-1 and sn-3 positions of the glycerol backbone, imparts distinct physicochemical properties. This technical guide provides a comprehensive overview of the chemical structure, and physical and chemical properties of this compound. Detailed experimental protocols for its characterization using state-of-the-art analytical techniques are presented, alongside a structured summary of its quantitative data. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and similar lipid molecules.

Chemical Identity and Structure

This compound is systematically named 1,3-dipalmitoyl-2-myristoyl-glycerol. It is a saturated triglyceride, meaning the fatty acid chains contain no double bonds. The unique arrangement of the shorter myristic acid chain between two longer palmitic acid chains influences its crystalline packing and, consequently, its physical properties.

Synonyms: 1,3-Dipalmitin-2-Myristin, TG(16:0/14:0/16:0)

The chemical structure of this compound is visualized in the following diagram:

Physicochemical Properties

The properties of this compound are summarized in the table below. It is a crystalline solid at room temperature and is soluble in organic solvents like chloroform.[1]

| Property | Value | Reference |

| Molecular Formula | C₄₉H₉₄O₆ | [1] |

| Molar Mass | 779.27 g/mol | [2] |

| CAS Number | 56599-89-4 | [1] |

| Appearance | White or white-like solid | [2] |

| Melting Point | Dependent on polymorphic form; estimated to be in the range of other mixed-acid saturated triglycerides. | |

| Boiling Point | 741.4 ± 27.0 °C (Predicted) | |

| Density | 0.918 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in chloroform (10 mg/ml); insoluble in water at ordinary temperatures, but miscible with organic solvents such as alcohols and esters. |

Polymorphism

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of mixed-acid triglycerides involves a multi-step process:

-

Protection of Glycerol: The sn-2 hydroxyl group of glycerol is protected.

-

Esterification at sn-1 and sn-3: The protected glycerol is reacted with two equivalents of palmitoyl chloride in the presence of a base (e.g., pyridine) to form 1,3-dipalmitoyl-2-protected-glycerol.

-

Deprotection: The protecting group at the sn-2 position is removed to yield 1,3-dipalmitoylglycerol.

-

Esterification at sn-2: The 1,3-dipalmitoylglycerol is then reacted with myristoyl chloride to form this compound.

-

Purification: The final product is purified using techniques such as column chromatography to achieve high purity (>98%).

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions, including melting points and polymorphic transitions, of this compound.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound into an aluminum DSC pan.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).

-

Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its final melting point (e.g., 80°C) to observe the melting of different polymorphic forms.

-

Hold at the high temperature for a few minutes to erase thermal history.

-

Cool the sample at a controlled rate (e.g., 5°C/min) back to the initial temperature to observe crystallization behavior.

-

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the melting of different polymorphs (α, β', β) and exothermic peaks corresponding to crystallization.

Characterization by X-ray Diffraction (XRD)

XRD is employed to identify the crystalline structure (polymorphic form) of this compound.

-

Sample Preparation: The solid sample is mounted on a sample holder.

-

Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is typically used.

-

Data Collection: The sample is scanned over a range of 2θ angles, typically from 2° to 40°.

-

Data Analysis: The resulting diffraction pattern will show characteristic peaks. The short spacings (wide-angle region) are indicative of the sub-cell packing of the fatty acid chains and are used to identify the polymorphic form (e.g., a single strong peak around 4.15 Å for the α form, multiple peaks for β' and β forms). The long spacings (small-angle region) provide information about the lamellar stacking of the molecules.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

-

Sample Preparation: Dissolve a small amount of the purified sample in a deuterated solvent, such as deuterated chloroform (CDCl₃).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis:

-

¹H NMR: The spectrum will show characteristic signals for the glycerol backbone protons and the protons of the palmitoyl and myristoyl acyl chains. The integration of the signals can be used to confirm the ratio of the different fatty acids.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the ester groups and the carbons of the glycerol backbone and the acyl chains, confirming the positions of the different fatty acids.

-

Characterization by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the fatty acid composition of this compound.

-

Sample Preparation: The sample is dissolved in an appropriate solvent and introduced into the mass spectrometer, often via a chromatographic system like GC or LC.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis: The spectrum will show a molecular ion peak corresponding to the mass of this compound. Fragmentation analysis (MS/MS) can be performed to confirm the loss of the individual fatty acid chains (palmitic and myristic acid), further verifying the structure.

Applications in Research and Drug Development

This compound serves as a model compound for studying the physical chemistry of mixed-acid triglycerides, which are major components of natural fats and oils. In the pharmaceutical industry, triglycerides are used as excipients in various formulations. The specific melting behavior and crystalline structure of this compound could be leveraged in the development of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for controlled drug delivery applications. Its defined structure also makes it a valuable standard for the analytical characterization of complex lipid mixtures.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and physicochemical properties of this compound. The presented experimental protocols offer a framework for the synthesis and comprehensive characterization of this mixed-acid triglyceride. A thorough understanding of its properties is essential for its application in fundamental lipid research and in the development of advanced drug delivery systems. Further research to experimentally determine the precise melting points of its various polymorphs will be invaluable to the scientific community.

References

A Technical Guide to the Synthesis of 2-Myristyldipalmitin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 2-Myristyldipalmitin, also known as 1,3-dipalmitoyl-2-myristoylglycerol (TG(16:0/14:0/16:0)). This structured triglyceride is of significant interest in pharmaceutical and nutritional sciences due to its specific fatty acid positioning on the glycerol (B35011) backbone. This document provides a comparative overview of the prevalent enzymatic and chemoenzymatic synthesis methodologies, supported by detailed experimental protocols and quantitative data.

Introduction

This compound is a structured lipid where palmitic acid occupies the sn-1 and sn-3 positions, and myristic acid is at the sn-2 position of the glycerol molecule. This specific arrangement influences its physicochemical properties and metabolic fate, making its controlled synthesis crucial for research and development. The primary methods for its synthesis involve the selective esterification of glycerol or the modification of existing triglycerides through enzymatic processes.

Synthesis Pathways Overview

Two main routes have been established for the synthesis of this compound and related structured triglycerides: enzymatic synthesis and chemoenzymatic synthesis.

Enzymatic Synthesis: This is the most common and preferred method due to its high specificity, milder reaction conditions, and reduced byproduct formation. The typical strategy involves the acidolysis of tripalmitin (B1682551) with myristic acid, catalyzed by a sn-1,3 specific lipase (B570770).

Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps to achieve the desired product. It can offer advantages in terms of reaction speed and scalability for certain steps.

The following diagram illustrates the general workflow for these synthesis pathways.

Experimental Protocols

Method 1: Enzymatic Acidolysis of Tripalmitin

This protocol is based on established methods for the synthesis of similar structured lipids using lipase-catalyzed acidolysis.[1][2][3]

Materials:

-

Tripalmitin (substrate)

-

Myristic acid (acyl donor)

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)

-

n-hexane (solvent)

Procedure:

-

Reaction Setup: In a temperature-controlled shaker, combine tripalmitin and myristic acid in n-hexane. A typical substrate molar ratio of tripalmitin to myristic acid is in the range of 1:2 to 1:6.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 5-10% of the total substrate weight.

-

Incubation: Incubate the mixture at a temperature between 55°C and 65°C with continuous agitation (e.g., 200 rpm) for a duration of 4 to 24 hours. The reaction progress can be monitored by analyzing the fatty acid composition of the triglyceride fraction over time.

-

Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and reused.

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting mixture will contain the desired this compound, unreacted tripalmitin, free fatty acids, and other acylglycerols.

-

Free fatty acids can be removed by washing with a weak alkaline solution (e.g., dilute NaOH or KOH) followed by washing with water until neutral.

-

Further purification to isolate the this compound can be achieved by crystallization from a suitable solvent like acetone (B3395972) or by column chromatography.

-

The following diagram outlines the key steps in the enzymatic acidolysis protocol.

Method 2: Chemoenzymatic Synthesis

This method is adapted from a three-step synthesis of a similar structured triglyceride, 1,3-dioleoyl-2-palmitoylglycerol (B22191).[4]

Step 1: Synthesis of 1,3-Dipalmitin (Chemical)

-

This step would involve the protection of the sn-2 hydroxyl group of glycerol, followed by esterification with palmitic acid at the sn-1 and sn-3 positions, and subsequent deprotection. Alternatively, direct esterification of glycerol with palmitic acid can be performed, but this often results in a mixture of mono-, di-, and triglycerides requiring extensive purification.

Step 2: Enzymatic Esterification of 1,3-Dipalmitin with Myristic Acid

Materials:

-

1,3-Dipalmitin

-

Myristic acid

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

-

Solvent (optional, e.g., tert-butanol)

Procedure:

-

Reaction Setup: Combine 1,3-dipalmitin and myristic acid in a suitable reactor. A solvent can be used to improve substrate solubility.

-

Enzyme Addition: Add the immobilized lipase to the mixture.

-

Incubation: Heat the reaction mixture to a suitable temperature (e.g., 60-70°C) with stirring.

-

Purification: The purification process would be similar to that described for the enzymatic acidolysis method, involving enzyme removal, solvent evaporation, and purification of the final product.

Quantitative Data

The yield and purity of this compound are highly dependent on the chosen synthesis route and the optimization of reaction conditions. The following tables summarize representative data for the synthesis of similar structured triglycerides, which can serve as a benchmark for the synthesis of this compound.

Table 1: Representative Data for Enzymatic Acidolysis of Tripalmitin

| Parameter | Value/Range | Reference |

| Enzyme | Lipozyme RM IM | [1] |

| Substrate Molar Ratio (Tripalmitin:Fatty Acid) | 1:2 to 1:12 | |

| Temperature (°C) | 55 - 65 | |

| Reaction Time (h) | 4 - 24 | |

| Solvent | n-hexane | |

| Fatty Acid Incorporation (%) | Up to 47% for C18:1 | |

| Acyl Migration to sn-2 position | Varies with lipase |

Table 2: Representative Data for Chemoenzymatic Synthesis of a Structured Triglyceride (OPO)

| Step | Product | Purity (%) | Yield (%) |

| Enzymatic synthesis of 1,3-diolein | 1,3-Diolein | 98.6 | 82.3 |

| Chemical esterification with palmitic acid | 1,3-Dioleoyl-2-palmitoylglycerol | 98.7 | 90.5 |

Conclusion

The synthesis of this compound can be effectively achieved through both enzymatic and chemoenzymatic pathways. The enzymatic acidolysis of tripalmitin with myristic acid using a sn-1,3 specific lipase is a direct and widely used method. Chemoenzymatic routes offer an alternative, potentially with higher yields in specific steps, but may require more complex procedures. The choice of the optimal synthesis pathway will depend on the specific requirements of the research or application, including desired purity, scalability, and cost-effectiveness. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound for further investigation and application.

References

- 1. web.itu.edu.tr [web.itu.edu.tr]

- 2. Lipase-catalyzed incorporation of different Fatty acids into tripalmitin-enriched triacylglycerols: effect of reaction parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipase-catalyzed acidolysis of tripalmitin with hazelnut oil fatty acids and stearic acid to produce human milk fat substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Myristyldipalmitin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 2-Myristyldipalmitin, also known as 1,3-dipalmitoyl-2-myristoylglycerol (TG(16:0/14:0/16:0)). This structured triglyceride is of significant interest in pharmaceutical and nutritional sciences due to its specific fatty acid positioning on the glycerol (B35011) backbone. This document provides a comparative overview of the prevalent enzymatic and chemoenzymatic synthesis methodologies, supported by detailed experimental protocols and quantitative data.

Introduction

This compound is a structured lipid where palmitic acid occupies the sn-1 and sn-3 positions, and myristic acid is at the sn-2 position of the glycerol molecule. This specific arrangement influences its physicochemical properties and metabolic fate, making its controlled synthesis crucial for research and development. The primary methods for its synthesis involve the selective esterification of glycerol or the modification of existing triglycerides through enzymatic processes.

Synthesis Pathways Overview

Two main routes have been established for the synthesis of this compound and related structured triglycerides: enzymatic synthesis and chemoenzymatic synthesis.

Enzymatic Synthesis: This is the most common and preferred method due to its high specificity, milder reaction conditions, and reduced byproduct formation. The typical strategy involves the acidolysis of tripalmitin (B1682551) with myristic acid, catalyzed by a sn-1,3 specific lipase (B570770).

Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps to achieve the desired product. It can offer advantages in terms of reaction speed and scalability for certain steps.

The following diagram illustrates the general workflow for these synthesis pathways.

Experimental Protocols

Method 1: Enzymatic Acidolysis of Tripalmitin

This protocol is based on established methods for the synthesis of similar structured lipids using lipase-catalyzed acidolysis.[1][2][3]

Materials:

-

Tripalmitin (substrate)

-

Myristic acid (acyl donor)

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)

-

n-hexane (solvent)

Procedure:

-

Reaction Setup: In a temperature-controlled shaker, combine tripalmitin and myristic acid in n-hexane. A typical substrate molar ratio of tripalmitin to myristic acid is in the range of 1:2 to 1:6.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 5-10% of the total substrate weight.

-

Incubation: Incubate the mixture at a temperature between 55°C and 65°C with continuous agitation (e.g., 200 rpm) for a duration of 4 to 24 hours. The reaction progress can be monitored by analyzing the fatty acid composition of the triglyceride fraction over time.

-

Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and reused.

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting mixture will contain the desired this compound, unreacted tripalmitin, free fatty acids, and other acylglycerols.

-

Free fatty acids can be removed by washing with a weak alkaline solution (e.g., dilute NaOH or KOH) followed by washing with water until neutral.

-

Further purification to isolate the this compound can be achieved by crystallization from a suitable solvent like acetone (B3395972) or by column chromatography.

-

The following diagram outlines the key steps in the enzymatic acidolysis protocol.

Method 2: Chemoenzymatic Synthesis

This method is adapted from a three-step synthesis of a similar structured triglyceride, 1,3-dioleoyl-2-palmitoylglycerol (B22191).[4]

Step 1: Synthesis of 1,3-Dipalmitin (Chemical)

-

This step would involve the protection of the sn-2 hydroxyl group of glycerol, followed by esterification with palmitic acid at the sn-1 and sn-3 positions, and subsequent deprotection. Alternatively, direct esterification of glycerol with palmitic acid can be performed, but this often results in a mixture of mono-, di-, and triglycerides requiring extensive purification.

Step 2: Enzymatic Esterification of 1,3-Dipalmitin with Myristic Acid

Materials:

-

1,3-Dipalmitin

-

Myristic acid

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

-

Solvent (optional, e.g., tert-butanol)

Procedure:

-

Reaction Setup: Combine 1,3-dipalmitin and myristic acid in a suitable reactor. A solvent can be used to improve substrate solubility.

-

Enzyme Addition: Add the immobilized lipase to the mixture.

-

Incubation: Heat the reaction mixture to a suitable temperature (e.g., 60-70°C) with stirring.

-

Purification: The purification process would be similar to that described for the enzymatic acidolysis method, involving enzyme removal, solvent evaporation, and purification of the final product.

Quantitative Data

The yield and purity of this compound are highly dependent on the chosen synthesis route and the optimization of reaction conditions. The following tables summarize representative data for the synthesis of similar structured triglycerides, which can serve as a benchmark for the synthesis of this compound.

Table 1: Representative Data for Enzymatic Acidolysis of Tripalmitin

| Parameter | Value/Range | Reference |

| Enzyme | Lipozyme RM IM | [1] |

| Substrate Molar Ratio (Tripalmitin:Fatty Acid) | 1:2 to 1:12 | |

| Temperature (°C) | 55 - 65 | |

| Reaction Time (h) | 4 - 24 | |

| Solvent | n-hexane | |

| Fatty Acid Incorporation (%) | Up to 47% for C18:1 | |

| Acyl Migration to sn-2 position | Varies with lipase |

Table 2: Representative Data for Chemoenzymatic Synthesis of a Structured Triglyceride (OPO)

| Step | Product | Purity (%) | Yield (%) |

| Enzymatic synthesis of 1,3-diolein | 1,3-Diolein | 98.6 | 82.3 |

| Chemical esterification with palmitic acid | 1,3-Dioleoyl-2-palmitoylglycerol | 98.7 | 90.5 |

Conclusion

The synthesis of this compound can be effectively achieved through both enzymatic and chemoenzymatic pathways. The enzymatic acidolysis of tripalmitin with myristic acid using a sn-1,3 specific lipase is a direct and widely used method. Chemoenzymatic routes offer an alternative, potentially with higher yields in specific steps, but may require more complex procedures. The choice of the optimal synthesis pathway will depend on the specific requirements of the research or application, including desired purity, scalability, and cost-effectiveness. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound for further investigation and application.

References

- 1. web.itu.edu.tr [web.itu.edu.tr]

- 2. Lipase-catalyzed incorporation of different Fatty acids into tripalmitin-enriched triacylglycerols: effect of reaction parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipase-catalyzed acidolysis of tripalmitin with hazelnut oil fatty acids and stearic acid to produce human milk fat substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Myristyldipalmitin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 2-Myristyldipalmitin, also known as 1,3-dipalmitoyl-2-myristoylglycerol (TG(16:0/14:0/16:0)). This structured triglyceride is of significant interest in pharmaceutical and nutritional sciences due to its specific fatty acid positioning on the glycerol backbone. This document provides a comparative overview of the prevalent enzymatic and chemoenzymatic synthesis methodologies, supported by detailed experimental protocols and quantitative data.

Introduction

This compound is a structured lipid where palmitic acid occupies the sn-1 and sn-3 positions, and myristic acid is at the sn-2 position of the glycerol molecule. This specific arrangement influences its physicochemical properties and metabolic fate, making its controlled synthesis crucial for research and development. The primary methods for its synthesis involve the selective esterification of glycerol or the modification of existing triglycerides through enzymatic processes.

Synthesis Pathways Overview

Two main routes have been established for the synthesis of this compound and related structured triglycerides: enzymatic synthesis and chemoenzymatic synthesis.

Enzymatic Synthesis: This is the most common and preferred method due to its high specificity, milder reaction conditions, and reduced byproduct formation. The typical strategy involves the acidolysis of tripalmitin with myristic acid, catalyzed by a sn-1,3 specific lipase.

Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps to achieve the desired product. It can offer advantages in terms of reaction speed and scalability for certain steps.

The following diagram illustrates the general workflow for these synthesis pathways.

Experimental Protocols

Method 1: Enzymatic Acidolysis of Tripalmitin

This protocol is based on established methods for the synthesis of similar structured lipids using lipase-catalyzed acidolysis.[1][2][3]

Materials:

-

Tripalmitin (substrate)

-

Myristic acid (acyl donor)

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)

-

n-hexane (solvent)

Procedure:

-

Reaction Setup: In a temperature-controlled shaker, combine tripalmitin and myristic acid in n-hexane. A typical substrate molar ratio of tripalmitin to myristic acid is in the range of 1:2 to 1:6.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 5-10% of the total substrate weight.

-

Incubation: Incubate the mixture at a temperature between 55°C and 65°C with continuous agitation (e.g., 200 rpm) for a duration of 4 to 24 hours. The reaction progress can be monitored by analyzing the fatty acid composition of the triglyceride fraction over time.

-

Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and reused.

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting mixture will contain the desired this compound, unreacted tripalmitin, free fatty acids, and other acylglycerols.

-

Free fatty acids can be removed by washing with a weak alkaline solution (e.g., dilute NaOH or KOH) followed by washing with water until neutral.

-

Further purification to isolate the this compound can be achieved by crystallization from a suitable solvent like acetone or by column chromatography.

-

The following diagram outlines the key steps in the enzymatic acidolysis protocol.

Method 2: Chemoenzymatic Synthesis

This method is adapted from a three-step synthesis of a similar structured triglyceride, 1,3-dioleoyl-2-palmitoylglycerol.[4]

Step 1: Synthesis of 1,3-Dipalmitin (Chemical)

-

This step would involve the protection of the sn-2 hydroxyl group of glycerol, followed by esterification with palmitic acid at the sn-1 and sn-3 positions, and subsequent deprotection. Alternatively, direct esterification of glycerol with palmitic acid can be performed, but this often results in a mixture of mono-, di-, and triglycerides requiring extensive purification.

Step 2: Enzymatic Esterification of 1,3-Dipalmitin with Myristic Acid

Materials:

-

1,3-Dipalmitin

-

Myristic acid

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

-

Solvent (optional, e.g., tert-butanol)

Procedure:

-

Reaction Setup: Combine 1,3-dipalmitin and myristic acid in a suitable reactor. A solvent can be used to improve substrate solubility.

-

Enzyme Addition: Add the immobilized lipase to the mixture.

-

Incubation: Heat the reaction mixture to a suitable temperature (e.g., 60-70°C) with stirring.

-

Purification: The purification process would be similar to that described for the enzymatic acidolysis method, involving enzyme removal, solvent evaporation, and purification of the final product.

Quantitative Data

The yield and purity of this compound are highly dependent on the chosen synthesis route and the optimization of reaction conditions. The following tables summarize representative data for the synthesis of similar structured triglycerides, which can serve as a benchmark for the synthesis of this compound.

Table 1: Representative Data for Enzymatic Acidolysis of Tripalmitin

| Parameter | Value/Range | Reference |

| Enzyme | Lipozyme RM IM | [1] |

| Substrate Molar Ratio (Tripalmitin:Fatty Acid) | 1:2 to 1:12 | |

| Temperature (°C) | 55 - 65 | |

| Reaction Time (h) | 4 - 24 | |

| Solvent | n-hexane | |

| Fatty Acid Incorporation (%) | Up to 47% for C18:1 | |

| Acyl Migration to sn-2 position | Varies with lipase |

Table 2: Representative Data for Chemoenzymatic Synthesis of a Structured Triglyceride (OPO)

| Step | Product | Purity (%) | Yield (%) |

| Enzymatic synthesis of 1,3-diolein | 1,3-Diolein | 98.6 | 82.3 |

| Chemical esterification with palmitic acid | 1,3-Dioleoyl-2-palmitoylglycerol | 98.7 | 90.5 |

Conclusion

The synthesis of this compound can be effectively achieved through both enzymatic and chemoenzymatic pathways. The enzymatic acidolysis of tripalmitin with myristic acid using a sn-1,3 specific lipase is a direct and widely used method. Chemoenzymatic routes offer an alternative, potentially with higher yields in specific steps, but may require more complex procedures. The choice of the optimal synthesis pathway will depend on the specific requirements of the research or application, including desired purity, scalability, and cost-effectiveness. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound for further investigation and application.

References

- 1. web.itu.edu.tr [web.itu.edu.tr]

- 2. Lipase-catalyzed incorporation of different Fatty acids into tripalmitin-enriched triacylglycerols: effect of reaction parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipase-catalyzed acidolysis of tripalmitin with hazelnut oil fatty acids and stearic acid to produce human milk fat substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 2-Myristyldipalmitin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Myristyldipalmitin (PMP), a triglyceride composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules and one myristic acid molecule at the sn-2 position, is a compound of increasing interest in the fields of biochemistry and pharmaceutical sciences. Its unique physical and chemical properties, including its polymorphic behavior, make it a subject of investigation for various applications, from its potential role as a biomarker to its use in advanced drug delivery systems. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its characterization, and an exploration of its biological significance.

Physical and Chemical Characteristics

This compound is a saturated triglyceride, which dictates its physical state and solubility. The arrangement of the myristoyl and palmitoyl (B13399708) chains on the glycerol backbone influences its crystal packing and, consequently, its melting behavior.

| Property | Value | Reference |

| Chemical Name | 1,3-Dipalmitoyl-2-myristoylglycerol | |

| Synonyms | This compound, PMP, TG(16:0/14:0/16:0) | [1] |

| Molecular Formula | C49H94O6 | [1] |

| Molecular Weight | 779.27 g/mol | |

| Appearance | White or white-like solid | [2] |

| Solubility | Soluble in chloroform (B151607) (10 mg/ml); Insoluble in water. Miscible with organic solvents such as alcohols and esters. | [1][2] |

| Storage | -20°C |

Polymorphism

A key characteristic of triglycerides like this compound is their ability to exist in different crystalline forms, a phenomenon known as polymorphism. These polymorphs, typically designated as α, β', and β, have distinct molecular packing, which results in different melting points and stability. The β form is generally the most stable.

| Polymorphic Form | Melting Point (°C) |

| α (alpha) | 40.1 |

| β' (beta prime) | 56.6 |

| β (beta) | Not specified |

Experimental Protocols

Synthesis of this compound (Chemoenzymatic Method)

A common and specific method for synthesizing structured triglycerides like this compound is through a chemoenzymatic process. This approach offers high regioselectivity.

Materials:

-

Myristic acid

-

Immobilized lipase (B570770) (e.g., Novozym 435)

-

Organic solvent (e.g., hexane)

-

Molecular sieves

Procedure:

-

Dissolve 1,3-dipalmitin and a molar excess of myristic acid in hexane (B92381) in a reaction vessel.

-

Add molecular sieves to the mixture to remove any traces of water.

-

Add immobilized lipase to the reaction mixture. The amount of lipase is typically a percentage of the total substrate weight (e.g., 10% w/w).

-

Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with constant stirring for a specified period (e.g., 24-48 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, filter the immobilized enzyme from the mixture.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate.

-

Confirm the purity and identity of the final product using NMR and mass spectrometry.

Characterization Techniques

DSC is a powerful technique to study the melting and crystallization behavior of triglycerides and identify their polymorphic forms.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Thermal Program:

-

First Heating Scan: Heat the sample from a low temperature (e.g., 0°C) to a temperature above its final melting point (e.g., 80°C) at a controlled rate (e.g., 5°C/min). This reveals the melting of the initial polymorphic form.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., 0°C) to induce crystallization.

-

Second Heating Scan: Reheat the sample at the same rate as the first scan to observe the melting of the polymorphs formed during the cooling scan.

-

-

Data Analysis: Analyze the thermogram to determine the melting points (peak temperatures) and enthalpies of fusion (area under the peaks) for the different polymorphic forms.

XRD provides information about the crystal lattice structure, allowing for the definitive identification of the polymorphic forms.

Procedure:

-

Sample Preparation: The this compound sample is finely ground and mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

-

Data Analysis: The positions and intensities of the diffraction peaks are analyzed. The short-spacing reflections are characteristic of the sub-cell packing of the fatty acid chains and are used to identify the polymorph:

-

α-form: A single strong peak around 4.15 Å.

-

β'-form: Two strong peaks around 3.8 Å and 4.2 Å.

-

β-form: A strong peak around 4.6 Å along with other weaker peaks.

-

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis:

-

In the ¹H NMR spectrum, the signals for the glycerol backbone protons will appear at distinct chemical shifts. The signals for the acyl chain protons will be integrated to confirm the ratio of myristic to palmitic acid.

-

In the ¹³C NMR spectrum, the carbonyl carbons of the ester groups and the carbons of the glycerol backbone will have characteristic chemical shifts, confirming the triglyceride structure.

-

Mass spectrometry is used to determine the molecular weight and confirm the fatty acid composition.

Procedure:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a chromatographic system like GC or LC.

-

Ionization: The molecules are ionized, for example, by electrospray ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined, confirming the molecular weight.

-

Fragmentation Analysis (MS/MS): The molecular ion can be fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern will show the loss of the individual fatty acid chains, confirming the presence of two palmitoyl and one myristoyl group.

Biological Significance and Applications

Potential Biomarker for Wilson's Disease

This compound has been identified as a potential lipid marker for Wilson's disease. Wilson's disease is a genetic disorder characterized by impaired copper excretion, leading to copper accumulation in the liver and other tissues. The exact mechanism linking this compound to the pathophysiology of Wilson's disease is still under investigation. However, it is hypothesized that altered lipid metabolism, a known consequence of liver dysfunction in Wilson's disease, may lead to changes in the levels of specific triglycerides like this compound in biological fluids. Further lipidomics studies are needed to validate its role as a reliable biomarker and to elucidate its connection to the disease's molecular pathways.

References

Physical and chemical characteristics of 2-Myristyldipalmitin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Myristyldipalmitin (PMP), a triglyceride composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules and one myristic acid molecule at the sn-2 position, is a compound of increasing interest in the fields of biochemistry and pharmaceutical sciences. Its unique physical and chemical properties, including its polymorphic behavior, make it a subject of investigation for various applications, from its potential role as a biomarker to its use in advanced drug delivery systems. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its characterization, and an exploration of its biological significance.

Physical and Chemical Characteristics

This compound is a saturated triglyceride, which dictates its physical state and solubility. The arrangement of the myristoyl and palmitoyl (B13399708) chains on the glycerol backbone influences its crystal packing and, consequently, its melting behavior.

| Property | Value | Reference |

| Chemical Name | 1,3-Dipalmitoyl-2-myristoylglycerol | |

| Synonyms | This compound, PMP, TG(16:0/14:0/16:0) | [1] |

| Molecular Formula | C49H94O6 | [1] |

| Molecular Weight | 779.27 g/mol | |

| Appearance | White or white-like solid | [2] |

| Solubility | Soluble in chloroform (B151607) (10 mg/ml); Insoluble in water. Miscible with organic solvents such as alcohols and esters. | [1][2] |

| Storage | -20°C |

Polymorphism

A key characteristic of triglycerides like this compound is their ability to exist in different crystalline forms, a phenomenon known as polymorphism. These polymorphs, typically designated as α, β', and β, have distinct molecular packing, which results in different melting points and stability. The β form is generally the most stable.

| Polymorphic Form | Melting Point (°C) |

| α (alpha) | 40.1 |

| β' (beta prime) | 56.6 |

| β (beta) | Not specified |

Experimental Protocols

Synthesis of this compound (Chemoenzymatic Method)

A common and specific method for synthesizing structured triglycerides like this compound is through a chemoenzymatic process. This approach offers high regioselectivity.

Materials:

-

Myristic acid

-

Immobilized lipase (B570770) (e.g., Novozym 435)

-

Organic solvent (e.g., hexane)

-

Molecular sieves

Procedure:

-

Dissolve 1,3-dipalmitin and a molar excess of myristic acid in hexane (B92381) in a reaction vessel.

-

Add molecular sieves to the mixture to remove any traces of water.

-

Add immobilized lipase to the reaction mixture. The amount of lipase is typically a percentage of the total substrate weight (e.g., 10% w/w).

-

Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with constant stirring for a specified period (e.g., 24-48 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, filter the immobilized enzyme from the mixture.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate.

-

Confirm the purity and identity of the final product using NMR and mass spectrometry.

Characterization Techniques

DSC is a powerful technique to study the melting and crystallization behavior of triglycerides and identify their polymorphic forms.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Thermal Program:

-

First Heating Scan: Heat the sample from a low temperature (e.g., 0°C) to a temperature above its final melting point (e.g., 80°C) at a controlled rate (e.g., 5°C/min). This reveals the melting of the initial polymorphic form.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., 0°C) to induce crystallization.

-

Second Heating Scan: Reheat the sample at the same rate as the first scan to observe the melting of the polymorphs formed during the cooling scan.

-

-

Data Analysis: Analyze the thermogram to determine the melting points (peak temperatures) and enthalpies of fusion (area under the peaks) for the different polymorphic forms.

XRD provides information about the crystal lattice structure, allowing for the definitive identification of the polymorphic forms.

Procedure:

-

Sample Preparation: The this compound sample is finely ground and mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

-

Data Analysis: The positions and intensities of the diffraction peaks are analyzed. The short-spacing reflections are characteristic of the sub-cell packing of the fatty acid chains and are used to identify the polymorph:

-

α-form: A single strong peak around 4.15 Å.

-

β'-form: Two strong peaks around 3.8 Å and 4.2 Å.

-

β-form: A strong peak around 4.6 Å along with other weaker peaks.

-

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis:

-

In the ¹H NMR spectrum, the signals for the glycerol backbone protons will appear at distinct chemical shifts. The signals for the acyl chain protons will be integrated to confirm the ratio of myristic to palmitic acid.

-

In the ¹³C NMR spectrum, the carbonyl carbons of the ester groups and the carbons of the glycerol backbone will have characteristic chemical shifts, confirming the triglyceride structure.

-

Mass spectrometry is used to determine the molecular weight and confirm the fatty acid composition.

Procedure:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a chromatographic system like GC or LC.

-

Ionization: The molecules are ionized, for example, by electrospray ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined, confirming the molecular weight.

-

Fragmentation Analysis (MS/MS): The molecular ion can be fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern will show the loss of the individual fatty acid chains, confirming the presence of two palmitoyl and one myristoyl group.

Biological Significance and Applications

Potential Biomarker for Wilson's Disease

This compound has been identified as a potential lipid marker for Wilson's disease. Wilson's disease is a genetic disorder characterized by impaired copper excretion, leading to copper accumulation in the liver and other tissues. The exact mechanism linking this compound to the pathophysiology of Wilson's disease is still under investigation. However, it is hypothesized that altered lipid metabolism, a known consequence of liver dysfunction in Wilson's disease, may lead to changes in the levels of specific triglycerides like this compound in biological fluids. Further lipidomics studies are needed to validate its role as a reliable biomarker and to elucidate its connection to the disease's molecular pathways.

References

Physical and chemical characteristics of 2-Myristyldipalmitin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Myristyldipalmitin (PMP), a triglyceride composed of a glycerol backbone esterified with two palmitic acid molecules and one myristic acid molecule at the sn-2 position, is a compound of increasing interest in the fields of biochemistry and pharmaceutical sciences. Its unique physical and chemical properties, including its polymorphic behavior, make it a subject of investigation for various applications, from its potential role as a biomarker to its use in advanced drug delivery systems. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its characterization, and an exploration of its biological significance.

Physical and Chemical Characteristics

This compound is a saturated triglyceride, which dictates its physical state and solubility. The arrangement of the myristoyl and palmitoyl chains on the glycerol backbone influences its crystal packing and, consequently, its melting behavior.

| Property | Value | Reference |

| Chemical Name | 1,3-Dipalmitoyl-2-myristoylglycerol | |

| Synonyms | This compound, PMP, TG(16:0/14:0/16:0) | [1] |

| Molecular Formula | C49H94O6 | [1] |

| Molecular Weight | 779.27 g/mol | |

| Appearance | White or white-like solid | [2] |

| Solubility | Soluble in chloroform (10 mg/ml); Insoluble in water. Miscible with organic solvents such as alcohols and esters. | [1][2] |

| Storage | -20°C |

Polymorphism

A key characteristic of triglycerides like this compound is their ability to exist in different crystalline forms, a phenomenon known as polymorphism. These polymorphs, typically designated as α, β', and β, have distinct molecular packing, which results in different melting points and stability. The β form is generally the most stable.

| Polymorphic Form | Melting Point (°C) |

| α (alpha) | 40.1 |

| β' (beta prime) | 56.6 |

| β (beta) | Not specified |

Experimental Protocols

Synthesis of this compound (Chemoenzymatic Method)

A common and specific method for synthesizing structured triglycerides like this compound is through a chemoenzymatic process. This approach offers high regioselectivity.

Materials:

-

1,3-dipalmitin

-

Myristic acid

-

Immobilized lipase (e.g., Novozym 435)

-

Organic solvent (e.g., hexane)

-

Molecular sieves

Procedure:

-

Dissolve 1,3-dipalmitin and a molar excess of myristic acid in hexane in a reaction vessel.

-

Add molecular sieves to the mixture to remove any traces of water.

-

Add immobilized lipase to the reaction mixture. The amount of lipase is typically a percentage of the total substrate weight (e.g., 10% w/w).

-

Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with constant stirring for a specified period (e.g., 24-48 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, filter the immobilized enzyme from the mixture.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Confirm the purity and identity of the final product using NMR and mass spectrometry.

Characterization Techniques

DSC is a powerful technique to study the melting and crystallization behavior of triglycerides and identify their polymorphic forms.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Thermal Program:

-

First Heating Scan: Heat the sample from a low temperature (e.g., 0°C) to a temperature above its final melting point (e.g., 80°C) at a controlled rate (e.g., 5°C/min). This reveals the melting of the initial polymorphic form.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., 0°C) to induce crystallization.

-

Second Heating Scan: Reheat the sample at the same rate as the first scan to observe the melting of the polymorphs formed during the cooling scan.

-

-

Data Analysis: Analyze the thermogram to determine the melting points (peak temperatures) and enthalpies of fusion (area under the peaks) for the different polymorphic forms.

XRD provides information about the crystal lattice structure, allowing for the definitive identification of the polymorphic forms.

Procedure:

-

Sample Preparation: The this compound sample is finely ground and mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

-

Data Analysis: The positions and intensities of the diffraction peaks are analyzed. The short-spacing reflections are characteristic of the sub-cell packing of the fatty acid chains and are used to identify the polymorph:

-

α-form: A single strong peak around 4.15 Å.

-

β'-form: Two strong peaks around 3.8 Å and 4.2 Å.

-

β-form: A strong peak around 4.6 Å along with other weaker peaks.

-

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis:

-

In the ¹H NMR spectrum, the signals for the glycerol backbone protons will appear at distinct chemical shifts. The signals for the acyl chain protons will be integrated to confirm the ratio of myristic to palmitic acid.

-

In the ¹³C NMR spectrum, the carbonyl carbons of the ester groups and the carbons of the glycerol backbone will have characteristic chemical shifts, confirming the triglyceride structure.

-

Mass spectrometry is used to determine the molecular weight and confirm the fatty acid composition.

Procedure:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a chromatographic system like GC or LC.

-

Ionization: The molecules are ionized, for example, by electrospray ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined, confirming the molecular weight.

-

Fragmentation Analysis (MS/MS): The molecular ion can be fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern will show the loss of the individual fatty acid chains, confirming the presence of two palmitoyl and one myristoyl group.

Biological Significance and Applications

Potential Biomarker for Wilson's Disease

This compound has been identified as a potential lipid marker for Wilson's disease. Wilson's disease is a genetic disorder characterized by impaired copper excretion, leading to copper accumulation in the liver and other tissues. The exact mechanism linking this compound to the pathophysiology of Wilson's disease is still under investigation. However, it is hypothesized that altered lipid metabolism, a known consequence of liver dysfunction in Wilson's disease, may lead to changes in the levels of specific triglycerides like this compound in biological fluids. Further lipidomics studies are needed to validate its role as a reliable biomarker and to elucidate its connection to the disease's molecular pathways.

References

An In-depth Technical Guide on the Discovery and Natural Occurrence of 2-Myristyldipalmitin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies related to 2-Myristyldipalmitin, a specific structured triacylglycerol (TAG). While the presence of various TAGs in natural sources is well-documented, specific data on this compound (1,3-dipalmitoyl-2-myristoylglycerol or TG(16:0/14:0/16:0)) is limited. This guide synthesizes the available information on its identification, natural sources, and relevant analytical and synthetic protocols. It also explores the broader context of structured triglycerides and their metabolism, highlighting the current knowledge gaps regarding the specific biological functions of this compound.

Introduction

Triacylglycerols (TAGs) are the primary components of dietary fats and oils, serving as a major energy source and playing crucial roles in various physiological processes. The specific arrangement of fatty acids on the glycerol (B35011) backbone, known as stereospecificity, significantly influences their physical properties and metabolic fate.[1] Structured triglycerides, which have a specific fatty acid at the sn-2 position, are of particular interest in nutritional and pharmaceutical research due to their unique absorption and metabolic characteristics.[2]

This compound is a structured triacylglycerol with myristic acid (14:0) at the sn-2 position and palmitic acid (16:0) at the sn-1 and sn-3 positions. While its existence is confirmed, detailed information regarding its discovery and widespread natural occurrence remains scarce in scientific literature.

Discovery and Natural Occurrence

The discovery of this compound is not marked by a singular, well-documented event but rather through the systematic analysis of the triacylglycerol composition of various natural fats and oils. Its identification has been made possible by advancements in chromatographic and mass spectrometric techniques.

Natural Sources

The primary documented natural source of this compound is palm oil .[3] Palm oil is known for its complex triacylglycerol profile, and TG(16:0/14:0/16:0) has been identified as one of its components. However, quantitative data on its concentration in palm oil and other natural sources is not widely available. While databases list it as a constituent of milk fat, specific concentrations in human or bovine milk are not readily found in the surveyed literature.[4]

Table 1: Documented and Potential Natural Sources of this compound

| Source | Confirmation | Quantitative Data |

| Palm Oil | Confirmed | Not specified in available literature |

| Milk Fat | Listed in databases | Not specified in available literature |

Experimental Protocols

Detailed experimental protocols specifically for the isolation and quantification of this compound are not extensively published. However, general methodologies for the analysis of triacylglycerols can be adapted for this purpose.

Extraction of Triacylglycerols from Natural Sources

A general workflow for the extraction of TAGs from a source like palm oil is outlined below.

Caption: General workflow for the extraction of triacylglycerols from oil samples.

Protocol:

-

Sample Preparation: A known quantity of the oil sample is weighed.

-

Solvent Extraction: The sample is dissolved in a suitable organic solvent, such as n-hexane or a chloroform/methanol mixture, to extract the lipids.

-

Phase Separation: The mixture is agitated and then centrifuged to separate the lipid-containing organic phase from any aqueous or solid components.

-

Isolation: The solvent is evaporated from the organic phase, typically under a stream of nitrogen, to yield the total lipid extract.

Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the quantification of specific triacylglycerols.

Caption: Workflow for the quantification of triacylglycerols using HPLC-MS/MS.

Methodology:

-